Pentyl butyrate

Beschreibung

Significance of Pentyl Butyrate (B1204436) as an Ester Compound in Scientific Disciplines

As an ester, pentyl butyrate is synthesized through the esterification of pentanol (B124592) and butyric acid, a reaction fundamental to organic chemistry smolecule.comwikipedia.org. This process highlights the reactivity of carboxylic acids and alcohols and the formation of the characteristic ester functional group (-COO-) scbt.comsolubilityofthings.com. Its significance extends to several scientific disciplines:

Organic Chemistry: this compound is a model compound for studying esterification mechanisms, reaction kinetics, and the synthesis of aroma compounds smolecule.comsolubilityofthings.comsolubilityofthings.com.

Analytical Chemistry: Its volatility and distinct spectral properties make it a subject of interest in chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), for identifying and quantifying volatile organic compounds in complex mixtures, particularly in food and fragrance analysis mdpi.comnih.gov.

Flavor and Fragrance Chemistry: this compound is highly valued for its pleasant, fruity aroma, often described as reminiscent of pear, apricot, or banana smolecule.comwikipedia.orgmdpi.comchemimpex.comventos.com. This makes it a key ingredient in the formulation of artificial flavors for food products and beverages, as well as in perfumes and personal care items smolecule.comsolubilityofthings.commdpi.comchemimpex.com.

Biochemistry and Metabolism: As a fatty acid ester, this compound is relevant in studies of lipid metabolism and its role as a potential signaling molecule or metabolite hmdb.cafoodb.ca.

The compound's solubility profile is also noteworthy; it is generally soluble in non-polar and organic solvents like ethanol (B145695) and diethyl ether but shows limited solubility in water, a characteristic typical of esters with longer alkyl chains solubilityofthings.com.

Historical Trajectories and Milestones in this compound Research

The research into esters, including compounds like this compound, is deeply intertwined with the development of organic chemistry. While specific foundational milestones for this compound itself are not extensively documented as singular events, its study benefits from the broader historical understanding of ester synthesis and analysis. The elucidation of esterification reactions by scientists like Emil Fischer in the late 19th century laid the groundwork for the synthesis and characterization of numerous esters, including those with flavor and fragrance properties perfumerflavorist.com.

The increasing sophistication of analytical techniques, particularly gas chromatography and mass spectrometry from the mid-20th century onwards, enabled the identification and quantification of volatile compounds like this compound in natural products and manufactured goods mdpi.com. This analytical advancement spurred research into its occurrence in fruits and its application in the food and fragrance industries. More recently, research has explored enzymatic synthesis methods for esters, offering more sustainable production routes .

Natural Occurrence and Biosynthesis Analogues: Research Implications

This compound is found naturally in a variety of fruits, contributing to their characteristic aromas. It has been identified in sources such as bananas, apples, and apricots wikipedia.orgmdpi.comhmdb.canih.gov. Its presence in these natural products makes it a valuable target for research in food science and natural product chemistry, aiming to understand the complex volatile profiles that define fruit aromas.

The biosynthesis of this compound, like other esters, typically involves enzymatic esterification reactions within the plant or microbial cells. While specific detailed pathways for this compound biosynthesis are not as extensively documented as for primary metabolites, it is understood to be formed from the condensation of pentanol and butyric acid smolecule.comwikipedia.orgsolubilityofthings.com. Research into the biosynthesis of short-chain fatty acids like butyric acid itself reveals complex microbial fermentation pathways in the gut microbiome, involving enzymes such as butyryl-CoA dehydrogenase and various transferases mdpi.comwikipedia.orgnih.govnih.govosti.gov. Analogous enzymatic processes are likely involved in the plant-based synthesis of pentanol and the subsequent esterification.

The research implications of its natural occurrence are significant:

Flavor Profiling: Understanding its natural presence aids in replicating authentic fruit flavors in food products mdpi.com.

Biotechnology: Its natural occurrence in fruits can inspire biotechnological approaches for its sustainable production, potentially through fermentation or enzymatic synthesis .

Chemical Ecology: In some contexts, volatile compounds like esters can play roles in plant-fungus communication or attractants for insects, though specific roles for this compound in this regard require further investigation smolecule.com.

Data Table: Physical Properties of this compound

| Property | Value | Unit | Source(s) |

| CAS Number | 540-18-1 | - | wikipedia.orgchemimpex.comventos.comchemicalbook.comfujifilm.com |

| Molecular Formula | C₉H₁₈O₂ | - | smolecule.comnih.govchemimpex.comventos.comnih.govchemicalbook.com |

| Molecular Weight | 158.24 | g/mol | smolecule.comnih.govchemimpex.comventos.comnih.govchemicalbook.com |

| Appearance | Colorless liquid | - | chemimpex.comventos.comnih.govchemicalbook.comfujifilm.com |

| Odor | Fruity, sweet, reminiscent of pear/apricot | - | smolecule.comwikipedia.orgchemimpex.comventos.comparchem.com |

| Boiling Point | 185-187 | °C | nih.govchemimpex.comventos.comchemicalbook.comfujifilm.com |

| Melting Point | -73.2 | °C | wikipedia.orgchemicalbook.comstenutz.eu |

| Density | 0.862–0.868 | g/cm³ at 20°C | ventos.comfujifilm.comstenutz.euthegoodscentscompany.com |

| Refractive Index | 1.4090–1.4150 | nD20 | chemimpex.comventos.comparchem.comthegoodscentscompany.com |

| Solubility in Water | Insoluble | - | solubilityofthings.comventos.comchemicalbook.com |

| Solubility in Ethanol | Soluble | - | solubilityofthings.comventos.com |

| Flash Point | 56 - 70 | °C | ventos.comfujifilm.com |

Compound Name Table

| Common Name | IUPAC Name | Other Synonyms |

| This compound | Pentyl Butanoate | Amyl Butyrate, N-Amyl Butyrate, Pentyl Butanoate |

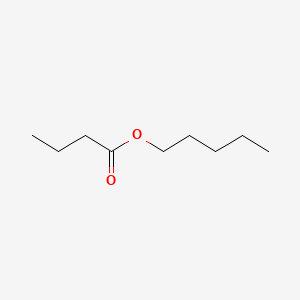

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pentyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJLPHOBMVMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041604 | |

| Record name | n-Amyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 187.00 °C. @ 760.00 mm Hg | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

135 °F (NFPA, 2010) | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.06 mg/mL at 20 °C, soluble in alcohol, ether | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.866 | |

| Record name | n-Amyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/224/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

540-18-1 | |

| Record name | N-AMYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2470 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Amyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2JP0VD8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.2 °C | |

| Record name | Pentyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Methodologies and Process Optimization for Pentyl Butyrate

Chemical Synthesis Routes for Pentyl Butyrate (B1204436)

The production of pentyl butyrate is primarily achieved through chemical synthesis, specifically via esterification. This process involves the reaction of an alcohol (pentanol) with a carboxylic acid (butyric acid) to form an ester and water. sdlookchem.commdpi.com

Conventional Esterification Pathways

The traditional and most common method for synthesizing this compound is through direct acid-catalyzed esterification, often referred to as Fischer esterification. sdlookchem.comarxiv.org This equilibrium reaction typically involves heating a mixture of pentanol (B124592) and butyric acid with a strong acid catalyst, such as concentrated sulfuric acid. sdlookchem.comottokemi.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed. aocs.org

A general laboratory procedure involves refluxing equimolar amounts of butyric acid and pentanol with a catalytic amount of sulfuric acid (around 1–2%) at temperatures between 100–110°C for several hours. Following the reaction, the mixture is neutralized, often with a sodium carbonate solution, and the this compound is purified by distillation. sdlookchem.com

Catalytic Enhancements in Esterification of this compound

To improve reaction rates, yields, and to develop more environmentally friendly processes, various catalytic systems have been investigated for the synthesis of this compound. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. While strong mineral acids like sulfuric acid are effective homogeneous catalysts, their corrosive nature and the difficulty in separating them from the product mixture have prompted research into alternatives. smolecule.comarxiv.org

One area of investigation involves the use of long-chain alkyl-substituted benzene (B151609) sulfonic acids. These catalysts have shown effectiveness in the esterification of various carboxylic acids with alcohols. google.comgoogle.com Another approach is the use of metal-based catalysts. For instance, a series of ruthenium- and iron-based pincer catalysts have been effective in the hydrogenation of fatty acid methyl esters, a related ester reaction, under neat conditions. acs.org While not directly applied to this compound synthesis in the cited literature, these studies suggest potential avenues for exploring novel homogeneous catalysts for its production.

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages such as easier separation from the reaction mixture and potential for reuse. researchgate.net Solid superacid catalysts have emerged as a highly effective option for esterification reactions. researchgate.netacs.org

A study on the synthesis of amyl butyrate utilized a solid superacid, SO₄²⁻/TiO₂, prepared by a sol-gel method. researchgate.net The research demonstrated that this catalyst was highly active for the esterification of n-butyric acid and n-amyl alcohol. researchgate.net Optimal conditions were identified, leading to a high esterification efficiency. researchgate.net Other solid superacids, such as those based on sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated tin oxide (SO₄²⁻/SnO₂), have also been recognized for their catalytic activities in esterification reactions. acs.org The use of a polyvinylpolypyrrolidone-supported Brønsted acidic catalyst has also proven effective in synthesizing other butyrate esters, achieving high yields. researchgate.net

Homogeneous Catalysis Investigations

Parametric Studies on Esterification Efficiency

To maximize the yield of this compound, it is crucial to optimize various reaction parameters. Parametric studies systematically investigate the influence of different factors on the esterification reaction.

The molar ratio of the reactants, pentanol and butyric acid, significantly influences the equilibrium and, consequently, the yield of this compound. According to Le Chatelier's principle, using an excess of one of the reactants can shift the equilibrium towards the product side.

In the synthesis of amyl butyrate using a solid superacid catalyst (SO₄²⁻/TiO₂), a study found that the molar ratio of alcohol to acid was a primary factor influencing the esterification efficiency. researchgate.net Their results indicated that an optimal molar ratio of alcohol to acid of 1.4:1, along with other optimized parameters, resulted in an average esterification efficiency of 96.4%. researchgate.net Similarly, in the synthesis of other esters, the reactant molar ratio has been identified as a critical parameter affecting conversion rates. scielo.brdss.go.thresearchgate.net For example, in the enzymatic synthesis of geranyl butyrate, an equimolar ratio was found to be most effective for batch production. dss.go.th

The following table summarizes the effect of the molar ratio of alcohol to acid on the yield of different esters from various studies.

| Ester | Catalyst | Alcohol:Acid Molar Ratio | Yield/Conversion | Reference |

| Amyl Butyrate | Solid Superacid (SO₄²⁻/TiO₂) | 1.4:1 | 96.4% | researchgate.net |

| Ethyl Butyrate | Amberlyst-15 | 1:1 | 92.8% | begellhouse.com |

| Geranyl Butyrate | Esterase 30,000 | 1:1 | ~55% | dss.go.th |

| Benzyl Butyrate | [PVPP-BS]HSO₄ | 1.2:1 (alcohol:acid) | 96.8% | researchgate.net |

Influence of Reaction Temperature Profiles

The temperature of the reaction is a critical parameter in the synthesis of esters like this compound, significantly affecting reaction rates and equilibrium conversion. In conventional acid-catalyzed esterification, increasing the temperature generally accelerates the reaction, leading to higher conversion in shorter times. For instance, in the synthesis of ethyl butyrate using an Amberlyst-15 catalyst, increasing the temperature from 323 K to 353 K enhanced the equilibrium conversion of butyric acid to 92.8%. begellhouse.com Similarly, for methyl butyrate synthesis, the reaction took 240 minutes to reach 93.5% conversion at 343 K. researchgate.net However, excessively high temperatures can lead to unwanted side reactions or degradation of the catalyst and products.

In biocatalytic synthesis, the influence of temperature is even more pronounced due to the thermal sensitivity of enzymes. For each enzyme, there is an optimal temperature at which it exhibits maximum activity. For the synthesis of citronellyl butyrate using immobilized Candida rugosa lipase (B570770), the highest conversion of 97% was achieved at 50°C. ije.ir Increasing the temperature further to 60°C resulted in a decrease in conversion to 90%, indicating thermal deactivation of the enzyme. ije.ir Similarly, in the synthesis of geranyl butyrate, the optimal temperature was found to be 37°C. frontiersin.org Studies on isoamyl butyrate synthesis showed a positive effect on yield when increasing the temperature from lower to higher levels, but this is balanced by the risk of enzyme denaturation. scielo.br Low temperatures are often beneficial for preserving enzyme stability during extended operations. scielo.br

Table 1: Effect of Temperature on Ester Synthesis

| Ester | Catalyst/Enzyme | Optimal Temperature | Observation | Source |

|---|---|---|---|---|

| Ethyl Butyrate | Amberlyst-15 | 353 K (80°C) | Equilibrium conversion reached 92.8%. | begellhouse.com |

| Citronellyl Butyrate | Immobilized Candida rugosa Lipase | 50°C | Highest conversion (97%) was achieved. Activity decreased at 60°C. | ije.ir |

| Geranyl Butyrate | Black Cumin Seedling Lipase | 37°C | Optimal for achieving a 96% conversion yield. | frontiersin.org |

| Isoamyl Butyrate | ImmRcut (Immobilized Rhodococcus Cutinase) | 30°C | Considered optimal for balancing reaction rate and maximum yield. | jmb.or.kr |

| Pentyl Valerate | Candida rugosa Lipase (CRL) | 37°C | Identified as the optimal temperature for the synthesis. | nih.gov |

Optimization of Catalyst Loading and Reaction Time

The amount of catalyst used and the duration of the reaction are key variables in optimizing the synthesis of this compound. In heterogeneous catalysis, increasing the catalyst loading generally increases the conversion of the reactants by providing more active sites for the reaction. For the synthesis of methyl butyrate, an increase in catalyst loading of Amberlyst-15 resulted in higher conversion. researchgate.net A study on butyl butyrate synthesis found that a catalyst loading of 5 wt% relative to butanol was optimal, achieving a 98.41% yield in 2.5 hours. researchgate.net

Reaction time is directly correlated with product yield, up to the point where the reaction reaches equilibrium. For geranyl butyrate synthesis, the reaction reached completion in 48 hours, achieving a 96% yield, with no further increase observed beyond this time. frontiersin.org In the synthesis of ethyl butyrate, a 92.8% conversion was achieved after 4 hours at optimal conditions. begellhouse.com Long reaction times, while often leading to higher conversion, may be economically unfeasible for industrial processes. mdpi.com

Table 2: Optimization of Catalyst Loading and Reaction Time for Ester Synthesis

| Ester | Catalyst/Enzyme | Optimal Catalyst Loading | Optimal Reaction Time | Yield/Conversion | Source |

|---|---|---|---|---|---|

| Butyl Butyrate | Acidic Ionic Liquid | 5 wt% to butanol | 2.5 hours | 98.41% | researchgate.net |

| Geranyl Butyrate | Black Cumin Seedling Lipase | 0.25 g | 48 hours | 96% | frontiersin.org |

| Ethyl Butyrate | Amberlyst-15 | 3 g | 4 hours | 92.8% | begellhouse.com |

| Isothis compound | Lipozyme® TL-IM | 11.5 g L⁻¹ | 6 hours | High conversion reported. | mdpi.com |

| Pentyl Nonanoate (B1231133) | Immobilized Rhizomucor meihei Lipase | 0.2 g | 150 min | ~85% | scielo.br |

Biocatalytic Synthesis of this compound (Enzymatic Approaches)

Enzymatic synthesis offers a green alternative to chemical methods, utilizing enzymes as catalysts under milder reaction conditions. This approach is increasingly favored for producing flavor esters like this compound due to its high selectivity and reduced environmental impact.

Lipase-Catalyzed Esterification of Precursors

Lipases (EC 3.1.1.3) are the most widely used enzymes for the synthesis of esters. They catalyze the esterification reaction between an alcohol (1-pentanol) and a carboxylic acid (butyric acid) to produce this compound and water. This biocatalytic method can be performed in organic solvents or solvent-free systems. scielo.br

Enzyme Selection and Characterization (e.g., Microbial Lipases, Immobilized Enzymes)

The choice of enzyme is a critical factor that dictates the efficiency and selectivity of the esterification process. Lipases are typically sourced from microorganisms, including bacteria and fungi. nih.gov Different microbial lipases exhibit varying levels of activity and stability for specific substrates.

Commonly used lipases for the synthesis of short-chain esters include those from Candida antarctica (often as Novozym 435), Thermomyces lanuginosus (Lipozyme TL-IM), Rhizomucor miehei (Lipozyme RM-IM), and Candida rugosa. nih.govredalyc.orgmdpi.com For example, a study on the synthesis of geranyl acetate (B1210297) found that lipase from Pseudomonas fluorescens showed the highest catalytic activity among six tested microbial lipases. jst.go.jp In the synthesis of isoamyl butyrate, a cutinase from Rhodococcus (immRcut) was shown to be highly efficient. jmb.or.kr

To enhance their stability, reusability, and ease of separation from the reaction mixture, lipases are frequently immobilized on solid supports. mdpi.com Immobilization can improve the enzyme's tolerance to temperature and organic solvents. ije.ir Novozym 435, for instance, is a well-known commercial product where Lipase B from Candida antarctica is immobilized on a macroporous acrylic resin. scielo.br Lipozyme RM-IM is a lipase from Rhizomucor miehei immobilized on an anionic exchange support. scielo.br

Optimization of Biocatalytic Reaction Conditions

The concentration of the enzyme in the reaction medium is a key parameter influencing the rate of ester synthesis. Generally, an increase in enzyme concentration leads to a higher initial reaction rate and a greater final yield, as more active sites are available for catalysis. scielo.br

In the synthesis of isoamyl butyrate, increasing the enzyme concentration from its lowest to highest level resulted in an average 42% increase in synthesis at 18 hours. scielo.br For geranyl butyrate synthesis, the yield increased as the enzyme concentration was raised from 0.05 g to 0.25 g, after which the yield plateaued. frontiersin.org However, beyond a certain optimal point, further increases in enzyme concentration may not significantly enhance the yield and can become cost-prohibitive. scielo.br In some cases, very high enzyme concentrations can lead to mass transfer limitations or particle agglomeration, which may cause a slight decrease in the conversion rate. scielo.br An optimal enzyme concentration of 0.021 g/mL was identified for isoamyl butyrate synthesis under specific conditions. scielo.br

Table 3: Effect of Enzyme Concentration on Ester Synthesis

| Ester | Enzyme | Enzyme Concentration Range | Observation | Source |

|---|---|---|---|---|

| Isoamyl Butyrate | Lipozyme TL-IM | 0.005 to 0.025 g/mL | Ester concentration was higher at enzyme concentrations above 0.021 g/mL. | scielo.br |

| Geranyl Butyrate | Black Cumin Seedling Lipase | 0.05 to 0.3 g | Yield increased up to 0.25 g, then leveled off. | frontiersin.org |

| Pentyl Nonanoate | Immobilized Rhizomucor meihei Lipase | 0.1 to 0.3 g | Maximum conversion observed at 0.2 g; higher amounts caused a slight decrease. | scielo.br |

| Pentyl Valerate | Candida rugosa Lipase (CRL) | 10 to 100 mg/mL | An optimal enzyme concentration was determined as part of the study. | nih.gov |

Reaction Temperature and Thermal Stability of Biocatalysts

Increasing the temperature within a certain range typically accelerates the reaction rate by increasing the kinetic energy of the molecules. However, exceeding the optimal temperature can lead to thermal denaturation of the enzyme, where the protein loses its three-dimensional structure, including the active site, resulting in a rapid loss of catalytic activity. For instance, in the synthesis of ethyl butyrate using immobilized Candida rugosa lipase, the conversion increased with temperature up to 50°C, but a further increase to 70°C led to a decrease in esterification, indicating thermal deactivation of the lipase nih.gov. Similarly, for the production of geranyl butyrate, the highest conversion was achieved at 50°C, with reaction time and temperature being the most significant factors affecting the yield acs.org.

The thermal stability of the biocatalyst is crucial for its operational reusability and the economic viability of the process. Immobilized enzymes often exhibit enhanced thermal stability compared to their free counterparts. For example, a lipase from Aspergillus niger encapsulated in a sol-gel matrix showed good thermal stability at 45°C and 60°C, retaining about 85% of its relative activity after 120 minutes of incubation redalyc.org. In another study, lipase entrapped in a polyvinyl alcohol-boric acid polymer demonstrated significantly better heat stability than the free enzyme; the immobilized form retained full activity after being heated at 50°C for 2 hours, whereas the free enzyme lost over 50% of its activity starting from 30°C acs.org.

The optimal temperature can also be influenced by the specific lipase used and the reaction system. For the synthesis of pentyl oleate (B1233923) using Candida antarctica lipase B (CALB), an increase in ester production was observed with increasing temperature up to 65°C conicet.gov.ar. In the production of butyl butyrate, the use of a thermostable T1 lipase allowed for efficient synthesis in a solvent-free system at elevated temperatures nih.gov. Research on xylose oleate synthesis using Lipozyme 435, a commercial immobilized CALB, found the highest enzyme activities occurred between 55°C and 70°C, with a sharp decline above 70°C researchgate.net.

The following table summarizes the optimal temperatures reported for the synthesis of various butyrate and other short-chain esters, which provides a relevant reference for the synthesis of this compound.

Table 1: Optimal Temperatures for Enzymatic Ester Synthesis

| Ester | Biocatalyst | Optimal Temperature (°C) | Conversion/Yield | Source(s) |

|---|---|---|---|---|

| Ethyl Butyrate | Immobilized Candida rugosa lipase | 50 | 92.6% | nih.gov |

| Isoamyl Butyrate | Lipozyme TL IM | 50 | 94.0% | scielo.br |

| Butyl Butyrate | Aspergillus niger lipase | 60 | Maximum Production | redalyc.org |

| Cinnamyl Butyrate | Immobilized Lipase | 50 | 90% | researchgate.net |

| Geranyl Butyrate | Eversa Transform 2.0 | 50 | 93% | acs.org |

| Pentyl Oleate | Candida antarctica lipase B (CALB) | 65 | Optimized Parameter | conicet.gov.ar |

| Pentyl Nonanoate | Lipozyme RMIM | 45 | 86.1% | scielo.br |

Substrate Molar Ratios and Conversion Rates

The molar ratio of the substrates, pentanol and butyric acid (or its acyl donor equivalent), is a key factor that significantly affects the equilibrium conversion of this compound. According to Le Chatelier's principle, using an excess of one of the reactants (typically the alcohol) can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the acid). However, a large excess of either substrate can lead to enzyme inhibition, which adversely affects the reaction rate.

In the enzymatic synthesis of esters, an equimolar ratio of substrates is often a starting point for optimization. For the synthesis of pentyl oleate, a 1-pentanol (B3423595) to oleic acid molar ratio of 1:1 was found to be the most appropriate to maximize the ester yield conicet.gov.ar. Increasing the alcohol concentration from a 1:1 to a 3:1 ratio resulted in reduced conversion, likely due to the blockage of the lipase's active site by the excess alcohol molecules, a common phenomenon known as substrate inhibition conicet.gov.ar. Similarly, in the synthesis of ethyl butyrate, an ethanol-to-butyric acid molar ratio of 1:1 was determined to be optimal srce.hr.

Conversely, some studies report that an excess of the alcohol is beneficial. For the synthesis of butyl butyrate, a butanol-to-butyric acid molar ratio of 3:1 resulted in maximum production redalyc.org. In the production of isoamyl butyrate from fusel oil, an increase in the alcohol-to-acid molar ratio had a positive effect on the synthesis redalyc.org. However, another study on isoamyl butyrate found that increasing the isoamyl alcohol:butyric acid molar ratio from 1:1 to 3:1 had a negative effect, reducing esterification scielo.br. This highlights that the optimal molar ratio can be highly specific to the enzyme, substrates, and reaction conditions used.

Substrate inhibition, particularly by short-chain acids and alcohols, is a critical consideration. Butyric acid, being a polar short-chain acid, can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation scielo.brnih.gov. High concentrations of alcohol can also inhibit the enzyme conicet.gov.armdpi.com. For the synthesis of pentyl acetate, an excess of pentan-1-ol (alcohol/acid ratio of 2) was necessary for the reaction to proceed successfully under solvent-free conditions, as a 1:1 ratio with a high concentration of acetic acid caused a loss of enzymatic activity mdpi.com.

The following table presents findings on the effect of substrate molar ratios on the synthesis of various relevant esters.

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis

| Ester | Biocatalyst | Alcohol:Acid Molar Ratio | Effect on Conversion/Yield | Source(s) |

|---|---|---|---|---|

| Pentyl Oleate | CALB | 1:1 | Optimal for maximizing yield | conicet.gov.ar |

| Pentyl Oleate | CALB | 3:1 | Reduced final conversion | conicet.gov.ar |

| Isoamyl Butyrate | Lipozyme TL IM | 1:1 | Fixed as optimal in CCRD | scielo.br |

| Isoamyl Butyrate | Lipozyme TL IM | 3:1 | Negative effect, reduced esterification by 8% | scielo.br |

| Butyl Butyrate | Aspergillus niger lipase | 3:1 | Resulted in maximum production | redalyc.org |

| Ethyl Butyrate | Immobilized lipase | 1:1 | Optimal condition for 87% esterification | srce.hr |

| Cinnamyl Butyrate | Immobilized Lipase | 2:1 (alcohol:acid) | Optimal for 90% conversion | researchgate.net |

| Pentyl Acetate | Lipozyme®435 | 2:1 (alcohol:acid) | Optimal under solvent-free conditions | mdpi.com |

Reaction Time and Kinetics

The duration of the esterification reaction is a crucial parameter for process optimization, determining when the maximum yield is achieved before the reaction reaches equilibrium or potential side reactions like hydrolysis become significant. Reaction times for lipase-catalyzed synthesis of short-chain esters can vary from a few hours to over 48 hours, depending on factors such as temperature, substrate concentrations, enzyme loading, and the reaction medium scielo.brpjsir.org.

The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism scielo.brnih.govucp.pt. In this model, the lipase first reacts with the acyl donor (butyric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (pentanol) to form the ester (this compound) and regenerate the free enzyme.

The kinetic model can be further complicated by substrate inhibition. Studies on the synthesis of isoamyl butyrate and ethyl butyrate have shown competitive inhibition by both the acid and the alcohol substrates nih.govnih.gov. Butyric acid, in particular, has been identified as a competitive inhibitor; it can bind unproductively to the acyl-enzyme complex, forming a dead-end intermediate that cannot produce the ester nih.gov. This inhibition is more pronounced at higher acid concentrations and can lead to enzyme inactivation by lowering the pH in the enzyme's microaqueous layer scielo.brnih.gov. For the kinetic resolution of (R,S)-2-pentanol, a Ping-Pong Bi-Bi mechanism with inhibition by 2-pentanol (B3026449) was found to accurately describe the reaction kinetics acs.org.

Understanding the reaction kinetics is essential for reactor design and process scale-up, allowing for the prediction of reaction rates and yields under various operating conditions.

Influence of Solvent Systems on Biocatalysis (e.g., Organic Media, Solvent-Free Systems, Biphasic Systems)

The choice of the reaction medium is a pivotal factor in the biocatalytic synthesis of this compound, as it affects substrate solubility, reaction equilibrium, enzyme activity, and stability. The main systems used are organic solvents, solvent-free systems, and biphasic systems.

Organic Media: The use of non-polar organic solvents like hexane, heptane, isooctane, or cyclohexane (B81311) is common in enzymatic esterification researchgate.netnih.govjmb.or.kr. These solvents are advantageous because they can dissolve the non-polar substrates (long-chain alcohols and acids), reduce mass transfer limitations, and shift the reaction equilibrium towards synthesis by minimizing the concentration of water produced researchgate.net. A general rule suggests that solvents with a high log P value (a measure of hydrophobicity), typically greater than 4, are preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its activity researchgate.net. For instance, in the synthesis of isoamyl butyrate, cyclohexane (log P = 3.2) was found to be the best-performing solvent, yielding nearly 100% conversion researchgate.net.

Solvent-Free Systems: Solvent-free systems (SFS) are an attractive "green" alternative, offering benefits such as reduced environmental impact, elimination of toxic solvent residues in the product, and lower downstream processing costs nih.govscielo.brulpgc.es. In SFS, one of the liquid substrates acts as the reaction medium. This approach leads to higher volumetric productivity due to the high concentration of reactants. However, SFS can present challenges, such as high viscosity and potential for strong substrate inhibition, especially when using short-chain polar acids like butyric acid mdpi.commdpi.comresearchgate.net. Despite these challenges, high yields have been achieved in SFS. For example, the synthesis of pentyl nonanoate reached an 86% yield in a solvent-free system scielo.br.

Biphasic Systems: Biphasic systems, typically consisting of an aqueous phase containing the enzyme and an organic phase containing the substrates and products, offer unique advantages acs.orgnih.gov. The interface between the two phases is where lipase activity is often enhanced, a phenomenon known as interfacial activation nih.gov. This system facilitates the easy separation and reuse of the water-soluble enzyme from the organic product phase acs.org. A novel approach involves using biphasic alginate beads, which contain an organic phase (e.g., hexadecane) entrapped within a solid aqueous matrix along with the lipase. This design was shown to be effective for the in situ esterification of butanol and butyric acid in an aqueous medium, where a monophasic system produced only trace amounts of the ester researchgate.net. Biphasic systems can be particularly useful for processes that integrate fermentation (which occurs in an aqueous medium) with esterification researchgate.netmdpi.com.

Advanced Bioreactor Designs and Technologies for Efficient Production

For the efficient and scalable production of this compound, various bioreactor designs and technologies are employed to overcome limitations associated with batch processes, such as long reaction times and catalyst recovery issues.

Packed-Bed Reactors (PBRs): PBRs are a common choice for continuous ester synthesis using immobilized enzymes ije.irmdpi.comscielo.br. In a PBR, the immobilized biocatalyst is packed into a column, and the substrate solution is continuously pumped through it. This design offers several advantages, including high enzyme loading, ease of product separation, and stable continuous operation for extended periods mdpi.comscielo.br. The ratio of substrate to enzyme is typically much lower than in batch reactors, which can lead to shorter reaction times ije.ir. For example, the synthesis of citronellyl butyrate in a PBR achieved a 95% conversion with a residence time of just 8 minutes ije.ir. However, challenges such as pressure drop across the bed and potential deactivation of the enzyme over time need to be managed scielo.brnih.gov.

Stirred-Tank Reactors (STRs): Batch or fed-batch STRs are widely used, especially during the optimization phase of a process researchgate.netresearchgate.net. They provide good mixing, which can minimize external mass transfer limitations. For large-scale production, STRs can be operated in batch or continuous mode. A specialized STR setup for flavor ester synthesis might include a vacuum system or a water separator to continuously remove the water produced during esterification, thereby shifting the equilibrium towards higher conversion researchgate.netresearchgate.net.

Fluidized-Bed Reactors (FBRs): FBRs represent an alternative to PBRs, particularly when dealing with smaller catalyst particles or when pressure drop is a concern. In an FBR, the upward flow of the reaction medium suspends the immobilized enzyme particles. This design minimizes clogging and backpressure issues that can occur in PBRs and facilitates easier catalyst recycling compared to many batch reactors nih.gov.

Advanced Technologies for Process Intensification: To further enhance reactor performance, several advanced technologies can be integrated.

Ultrasonication: Applying ultrasound to the bioreactor can improve mass transfer between the bulk liquid and the surface of the immobilized biocatalyst, leading to higher reaction rates mdpi.com. In the continuous production of DHA and EPA ethyl esters in a PBR, the application of ultrasound significantly improved conversion, especially at higher flow rates and substrate concentrations mdpi.com.

In Situ Product Removal: The continuous removal of water, a byproduct of esterification, is a key strategy to drive the reaction to completion. This can be achieved using molecular sieves within the reactor, pervaporation membranes, or by applying a vacuum ije.irresearchgate.netresearchgate.net. A bioreactor setup for flavor ester production successfully used a water separator to scale up the synthesis of 12 different esters, achieving over 95% conversion for most within 4 hours researchgate.netresearchgate.net.

Whole-Cell Biocatalysts: Using whole microbial cells that display the lipase on their surface is a cost-effective alternative to using purified, immobilized enzymes. These whole-cell biocatalysts can be used directly in bioreactors and have shown excellent operational stability and tolerance to high substrate concentrations nih.govresearchgate.net.

These advanced bioreactor designs and technologies are crucial for developing economically feasible and sustainable industrial processes for the production of this compound and other valuable flavor esters.

Advanced Analytical and Characterization Techniques in Pentyl Butyrate Research

Chromatographic and Mass Spectrometric Methods

Chromatography coupled with mass spectrometry provides powerful tools for the separation and identification of volatile compounds like pentyl butyrate (B1204436). These techniques are essential in flavor and fragrance analysis, as well as in studying chemical reactions.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile organic compounds (VOCs), including esters such as pentyl butyrate. gcms.czresearchgate.net In this method, a sample is vaporized and separated into its components in a gas chromatograph before each component is individually analyzed by a mass spectrometer. gcms.cz The mass spectrometer bombards the molecules with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, allowing for its identification. csun.edu

GC-MS is widely used to identify and quantify esters in complex mixtures like foods, beverages, and fragrance compositions. gcms.czresearchgate.netmdpi.com For instance, this compound, known for its apricot-like aroma, can be identified in commercial beverages as a flavor component. researchgate.net The analysis of such complex samples often involves a headspace technique, where volatile compounds are extracted from the sample matrix before being introduced into the GC-MS system. mdpi.com

The mass spectrum of this compound shows characteristic fragment ions that are used for its identification. The molecular ion (M+) peak, corresponding to the intact molecule, may be observed, but often the most abundant peaks result from specific fragmentation pathways. csun.eduuni-saarland.de

Table 1: Characteristic Mass Spectrometry Data for this compound and Related Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge (m/z) Ratios of Fragment Ions |

|---|---|---|---|

| This compound | C₉H₁₈O₂ | 158.24 | 71, 43, 70, 89 nih.govnih.gov |

| Methyl butyrate | C₅H₁₀O₂ | 102.13 | 43, 74, 57 mdpi.com |

| Ethyl butyrate | C₆H₁₂O₂ | 116.16 | 43, 73, 88 mdpi.com |

High-resolution mass spectrometry (HRMS) techniques offer significant advantages over standard mass spectrometry by providing highly accurate mass measurements, which allow for the determination of the elemental composition of an ion. uni-saarland.deresearchgate.net This capability is critical when studying complex reaction mixtures where multiple species may have the same nominal mass.

One powerful HRMS technique is Synchrotron Photoionization Time-of-Flight Mass Spectrometry (SVUV-TOFMS). This method uses tunable vacuum ultraviolet (VUV) light from a synchrotron to ionize molecules. researchgate.net A key advantage of this "soft" ionization technique is that it can be tuned to an energy just above the ionization threshold of the target molecules, minimizing fragmentation and preserving the molecular ion. researchgate.netosti.gov This is particularly useful for identifying reactive intermediates in chemical processes, such as those that occur during combustion or biosynthesis. researchgate.netnih.gov

While direct studies on this compound using this specific technique are not prevalent in the cited literature, the principles have been applied to study the photoionization and dissociation of other esters, like methyl crotonate. rhhz.net Such studies help in understanding the complex dissociation pathways of esters upon ionization, providing valuable data on bond energies and reaction mechanisms. rhhz.net The high mass resolution of TOF analyzers, often coupled with synchrotron radiation, allows for the separation of ions with very similar masses, which is essential for resolving complex mixtures of reaction intermediates. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Spectroscopic Characterization of this compound and Related Esters

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter to provide information about molecular structure and functional groups. Infrared and Raman spectroscopy are particularly valuable for the characterization of esters.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. redalyc.orgasuu.org.ng The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. redalyc.org

For esters like this compound, the most characteristic absorption band is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. researchgate.net Another significant band is the C-O stretching vibration, which appears in the 1300-1000 cm⁻¹ range. researchgate.net FTIR is widely used for the general characterization of ester-containing materials, including polymers and biological samples, and can be used to monitor chemical changes, such as oxidation or hydrolysis, by observing changes in the intensity of these characteristic peaks. mdpi.comresearchgate.net

Table 2: Key FTIR Absorption Bands for Ester Functional Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch | 1750 - 1735 | Strong, sharp absorption; characteristic of the ester carbonyl group. researchgate.net |

| C-O-C Stretch (asymmetric) | 1300 - 1150 | Strong absorption. |

| C-O-C Stretch (symmetric) | 1150 - 1000 | Strong absorption. researchgate.net |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium to strong absorptions from the pentyl and butyryl chains. |

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. caraa.fr It measures the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. caraa.fr

In the context of this compound and related esters, Raman spectroscopy can be used to characterize the hydrocarbon backbone and the ester group. nih.gov For example, in studies of cellulose (B213188) acetate (B1210297) butyrate (CAB), a polymer containing butyrate ester groups, Raman spectroscopy helps to elucidate the molecular structure. researchgate.net Specific Raman peaks can be assigned to C-H stretching and bending vibrations, as well as the C=O stretching of the ester groups. The Raman spectrum of pure this compound is available in spectral databases and shows characteristic peaks related to its molecular structure. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Ester Analysis

Thermal Analysis in Related Polymer Systems (e.g., Cellulose Butyrate)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as a function of temperature. While not typically applied to simple esters like this compound itself, these methods are crucial for characterizing polymers containing butyrate units, such as cellulose butyrate (CB) or cellulose acetate butyrate (CAB). caraa.frcellulosechemtechnol.ro

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature. cellulosechemtechnol.ronih.gov For a material like carboxymethyl cellulose acetate butyrate (CMCAB), DSC analysis has shown a glass transition temperature of 138.35 °C and a melting endotherm at 200 °C, indicating it is a glassy thermoplastic material. cellulosechemtechnol.ro

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It provides information about the thermal stability and decomposition profile of a material. cellulosechemtechnol.ronih.gov TGA studies on cellulose derivatives show that the introduction of butyrate groups affects the thermal stability. For instance, CMCAB exhibits three distinct decomposition stages, and its higher thermal stability compared to other cellulose derivatives is attributed to the decomposition of the amorphous parts during the chemical modification process. cellulosechemtechnol.ro

Table 3: Thermal Properties of Cellulose Butyrate and Related Polymers

| Polymer | Analytical Technique | Property | Value |

|---|---|---|---|

| Carboxymethyl Cellulose Acetate Butyrate (CMCAB) | DSC | Glass Transition Temperature (Tg) | 138.35 °C cellulosechemtechnol.ro |

| Carboxymethyl Cellulose Acetate Butyrate (CMCAB) | DSC | Melting Temperature (Tm) | 200 °C cellulosechemtechnol.ro |

| Cellulose Acetate Butyrate (CAB) | DSC | Glass Transition Temperature (Tg) | 131.90 °C acs.org |

| Cellulose Acetate Butyrate (CAB) | DSC | Melting Temperature (Tm) | 164.80 - 168.14 °C acs.org |

| Cellulose Acetate Butyrate (CAB) | TGA/DTA | Main Exothermic Decomposition Peak | ~265 °C nih.gov |

Thermogravimetric Analysis (TGA) for Compositional Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere. mt.comslideshare.net This technique is highly effective for determining the thermal stability and compositional properties of materials, including volatile esters like this compound. tainstruments.com The data obtained, often plotted as a mass versus temperature curve, reveals information about physical phenomena such as vaporization and chemical processes like thermal decomposition. mt.comeltra.com

In the context of this compound, a TGA experiment would track its mass loss as the temperature increases. The initial weight loss is typically due to the volatilization of the ester, corresponding to its boiling point (approximately 185-187°C). chemicalbook.comnih.gov At higher temperatures, the analysis would show mass loss resulting from the thermal degradation of the organic molecule. mdpi.com For esters, this decomposition involves the breaking of chemical bonds. researchgate.net

Research on similar compounds, such as fatty acid methyl esters (FAMEs), demonstrates that TGA can clearly distinguish different components in a mixture based on their distinct decomposition temperature ranges. researchgate.netaston.ac.ukscielo.br For instance, the thermal decomposition of fresh biodiesel, primarily composed of FAMEs, occurs in a single step within a temperature range of approximately 198°C to 251°C. scielo.br The analysis of oxidized biodiesel samples shows two distinct weight loss steps, the first corresponding to the FAMEs and the second, at a higher temperature, attributed to the less volatile oxidation products. scielo.br This illustrates TGA's capability to perform compositional analysis.

A TGA thermogram of pure this compound under an inert atmosphere would be expected to show a single, sharp weight loss event corresponding to its volatilization and decomposition. The onset temperature of this mass loss is a key indicator of its thermal stability. By coupling the TGA instrument with a gas analyzer like a mass spectrometer (MS) or Fourier Transform Infrared (FTIR) spectrometer, the gases evolved during the decomposition can be identified in real-time, providing a detailed understanding of the degradation mechanism. eltra.com

Table 1: Representative TGA Data for an Ester Compound

| Parameter | Description | Typical Value Range (°C) |

| Tonset (Onset Temperature) | The temperature at which significant thermal decomposition begins. | 180 - 220 |

| Tpeak (Peak Temperature) | The temperature at which the rate of mass loss is at its maximum. | 200 - 250 |

| Residue at 600°C (%) | The percentage of mass remaining at the end of the analysis, indicating non-volatile components or char. | < 1% for pure volatile esters |

Note: The values in this table are illustrative for a typical short-chain alkyl ester and are based on data from analogous compounds like FAMEs. researchgate.netscielo.brresearchgate.net Actual experimental values for this compound may vary based on specific conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.gov As a sample undergoes a physical transformation such as melting or a glass transition, more or less heat will need to flow to it than the reference to maintain both at the same temperature. nih.gov This difference in heat flow is measured and plotted as a function of temperature, allowing for the characterization of key thermal transitions. researchgate.netnih.gov

For this compound, DSC is the ideal method to precisely determine its melting point and observe other phase changes. The known melting point of this compound is -73.2°C. chemicalbook.comnih.gov During a DSC scan, this transition would appear as a distinct endothermic peak on the thermogram, where the system absorbs heat to transition from a solid to a liquid state. The integral of this peak provides the enthalpy of fusion (ΔHfus), which is the energy required for the melting process. nih.gov

DSC is widely used to study the thermal properties of esters and polymeric systems containing them. acs.orgmdpi.com For example, studies on cellulose esters use DSC to identify glass transition temperatures (Tg) and melting temperatures (Tm), which are influenced by the length of the acyl chains. acs.orgacs.org A glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state, appearing as a step-like change in the heat capacity on the DSC curve. mdpi.com While a simple molecule like this compound is expected to show a sharp melting point rather than a broad glass transition, DSC is crucial for confirming its purity and characterizing its solid-state behavior at low temperatures.

Beyond melting, DSC can detect other transitions such as crystallization (an exothermic event upon cooling) and potentially solid-solid phase transitions. nih.gov The precise temperatures and enthalpies of these transitions are critical data points for understanding the physical properties and processing behavior of this compound.

Table 2: Thermal Transitions of this compound Detectable by DSC

| Thermal Event | Transition Type | Reported/Expected Temperature (°C) |

| Glass Transition (Tg) | Second-Order | Not typically observed for simple crystalline esters |

| Melting (Tm) | First-Order (Endothermic) | -73.2 chemicalbook.comnih.gov |

| Crystallization (Tc) | First-Order (Exothermic) | Below melting point (on cooling) |

| Boiling | First-Order (Endothermic) | ~186 chemicalbook.comsmolecule.com (Can be observed with specialized sealed pans) |

Note: This table presents known and expected thermal transitions for this compound. The ability to observe boiling depends on using hermetically sealed crucibles to prevent mass loss from evaporation.

Theoretical and Computational Investigations of Pentyl Butyrate

Quantum Chemical Studies

Quantum chemical methods are pivotal in elucidating the molecular-level properties and behaviors of chemical compounds. For pentyl butyrate (B1204436), these computational techniques provide insights into its electronic structure, reactivity, and interactions, which are fundamental to understanding its function in various applications.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netcolumbia.edu DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of a molecule's stability and chemical reactivity. researchgate.net For molecules like pentyl butyrate, a larger energy gap suggests higher stability.

DFT studies also allow for the analysis of the molecular electrostatic potential (MEP), which identifies the nucleophilic and electrophilic regions of a molecule, providing insights into how it will interact with other chemical species. researchgate.net Furthermore, DFT can be used to predict spectroscopic properties, such as UV-visible absorption spectra, by calculating excitation energies. nih.gov

The accuracy of DFT calculations for intermolecular interactions, which are critical for understanding the behavior of this compound in solutions and biological systems, can be enhanced by using dispersion corrections. rsc.orgnih.gov These corrections are important for accurately modeling van der Waals forces, which play a significant role in the interactions between the organic cation and the inorganic framework in hybrid materials. rsc.org The choice of the functional and basis set is crucial for obtaining accurate results that align with experimental data. uctm.edumdpi.com

Table 1: Key Electronic Parameters from DFT Calculations (Note: The following table is illustrative, based on typical outputs of DFT calculations for organic esters. Actual values for this compound would require specific computational studies.)

| Parameter | Description | Typical Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the ionization potential and the ability to donate electrons. researchgate.net | Higher energy indicates greater electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. A measure of electron affinity. researchgate.net | Lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. researchgate.net | A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net |

| Chemical Potential (µ) | A measure of the escaping tendency of electrons from a stable system. | Indicates the general reactivity of the molecule. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. researchgate.net | Quantifies the electrophilic nature of the molecule. |

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations with classical molecular dynamics. grafiati.com This method allows for the explicit simulation of chemical reaction pathways and mechanisms at a finite temperature, providing a realistic description of both non-covalent and bonding interactions as they evolve over time. grafiati.comnih.gov

For a compound like this compound, AIMD can be employed to study its hydrolysis or transesterification reactions. The simulations can track the trajectories of atoms as the reaction proceeds, helping to identify transition states and intermediates. nih.gov This is particularly useful for understanding complex reaction mechanisms, such as those involving multiple steps or the influence of solvent molecules. grafiati.comnih.gov For example, AIMD simulations can clarify whether a reaction proceeds through a concerted mechanism or involves the formation of a short-lived intermediate. nih.gov These simulations are computationally intensive but provide a detailed, dynamic picture of chemical transformations that is often inaccessible through static calculations alone. grafiati.com

Density Functional Theory (DFT) Applications for Electronic Properties and Interactions

Kinetic Modeling and Reaction Pathway Analysis

Understanding the kinetics and reaction pathways of this compound is essential for its synthesis and applications. Computational modeling provides a powerful tool to predict reaction rates and elucidate the most favorable chemical transformation routes.

Computational thermochemistry allows for the calculation of thermodynamic properties of reactants, products, and transition states. tandfonline.com Methods like the CBS-QB3 composite method can provide accurate energy profiles for reactions. nih.gov This information is then used in conjunction with Transition State Theory (TST) to estimate reaction rate constants. mdpi.comtandfonline.comnih.gov

TST provides a framework for calculating the rate of a reaction based on the properties of the transition state, which is the highest energy point along the reaction coordinate. mdpi.com The rate constant is determined by the free energy of activation, which is the difference in free energy between the reactants and the transition state. nih.gov For unimolecular reactions like the pyrolysis of esters, TST can be used to calculate high-pressure limit rate constants. nih.gov These computational approaches have been successfully applied to study the decomposition of various esters, providing insights that agree well with experimental data. nih.govresearchgate.net

Simulations of chemical reactions involving this compound and similar esters, such as ethyl butyrate and methyl butyrate, can provide detailed mechanistic insights. mdpi.comdeepmodeling.com For instance, ReaxFF molecular dynamics simulations have been used to study the pyrolysis and combustion of ethyl butyrate. deepmodeling.com These simulations can model complex reaction networks and identify the primary decomposition pathways.

DFT studies on analogues like methyl butyrate have elucidated the deoxygenation mechanisms on catalyst surfaces, such as zeolites. mdpi.com These studies determine the activation barriers for different bond cleavage events (e.g., α-C–C, β-C–C, α-C–O, β-C–O), identifying the most favorable reaction channels. mdpi.com Kinetic modeling based on these simulations can predict product distributions over a range of conditions. rsc.org For example, in the Guerbet coupling of ethanol (B145695) and butanol, a kinetic model was developed to predict the formation of various products, including esters like ethyl butyrate and butyl butyrate. rsc.org Such simulations are crucial for optimizing industrial processes involving the synthesis or transformation of this compound and its analogues.

Computational Thermochemistry and Transition State Theory

Molecular Docking and Simulation Studies for Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a key technology for the sustainable synthesis of compounds like this compound. tandfonline.comresearchgate.net Molecular docking and simulation studies are indispensable tools for understanding how these enzymes interact with their substrates. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a substrate, such as this compound, when it binds to the active site of an enzyme like a lipase (B570770) or esterase. researchgate.netresearchgate.netthephilippineentomologist.org This provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. frontiersin.orgjppres.com For example, docking studies have been used to analyze the interaction of p-nitrophenyl butyrate with esterase, identifying the key amino acid residues involved in binding. researchgate.net

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior and stability of the enzyme-substrate complex over time. researchgate.netresearchgate.netemerginginvestigators.org MD simulations provide a more detailed picture of the interactions and conformational changes that occur during the catalytic process. researchgate.netresearchgate.net These computational techniques are crucial for rational enzyme engineering, where the goal is to improve enzyme activity, stability, or selectivity for specific substrates like this compound. researchgate.netacs.org By understanding the molecular basis of enzyme-substrate recognition, researchers can design more efficient biocatalytic processes. tandfonline.com

Research Applications and Roles in Advanced Systems Excluding Direct Human/clinical/safety

Chemical and Materials Science Applications

Cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB) is a mixed ester thermoplastic polymer derived from cellulose by esterification with both acetic acid and butyric acid. atamanchemicals.comnih.gov The properties of CAB, such as its improved resistance to weathering and lower moisture absorption compared to cellulose acetate, are determined by the relative content of its acetate and butyrate functional groups. atamanchemicals.com While pentyl butyrate itself is not a direct precursor in the traditional synthesis of CAB from cellulose, the butyrate moiety is a key component of the final polymer structure.